依匹马司他盐酸盐

描述

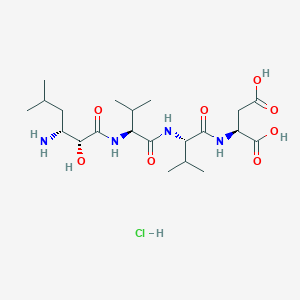

Epiamastatin hydrochloride is a synthetic compound with a molecular weight of 474.55 . It is an epimer of amastatin at the 2-position . There are no reports of aminopeptidase inhibition by this epimer; on the contrary, there are suggestions that a 2S-hydroxyl group is important for the stability of an initial collision complex with the enzyme .

Molecular Structure Analysis

The molecular formula of Epiamastatin hydrochloride is C21H38N4O8 . The SMILES string representation of its structure isCl [H].CC (C)C [C@@H] (N) [C@@H] (O)C (=O)N [C@@H] (C (C)C)C (=O)N [C@@H] (C (C)C)C (=O)N [C@@H] (CC (O)=O)C (O)=O . Physical And Chemical Properties Analysis

Epiamastatin hydrochloride is a powder form substance . It has a molecular weight of 474.55 g/mol . The storage temperature is -20°C .作用机制

Target of Action

Epiamastatin hydrochloride primarily targets the H1 receptor, a histamine receptor . The H1 receptor plays a crucial role in mediating allergic responses in the body .

Mode of Action

Epiamastatin hydrochloride interacts with its targets in a multi-action manner that inhibits the allergic response in three ways :

- It prevents the release of proinflammatory chemical mediators from the blood vessel, halting the progression of the allergic response .

Biochemical Pathways

The biochemical pathways affected by Epiamastatin hydrochloride are primarily related to allergic responses. By stabilizing mast cells, preventing histamine binding, and inhibiting the release of proinflammatory mediators, Epiamastatin hydrochloride disrupts the biochemical pathways that would normally lead to an allergic response .

Result of Action

The molecular and cellular effects of Epiamastatin hydrochloride’s action primarily involve the prevention of allergic responses. By interacting with its targets and affecting related biochemical pathways, Epiamastatin hydrochloride can prevent itching associated with allergic conjunctivitis .

实验室实验的优点和局限性

Epiamastatin hydrochloride has several advantages for lab experiments. It is a potent and selective inhibitor of Epiamastatin hydrochloride, which makes it an ideal tool for studying the role of Epiamastatin hydrochloride in various pathological conditions. It is also relatively easy to synthesize using the solid-phase peptide synthesis method. However, epiamastatin hydrochloride has some limitations. It is not very stable and can degrade over time, which can affect the accuracy of the results. It is also relatively expensive, which can limit its use in some labs.

未来方向

There are several future directions for the use of epiamastatin hydrochloride in scientific research. One potential direction is the development of new therapeutic strategies for COPD and other diseases that involve Epiamastatin hydrochloride. For example, epiamastatin hydrochloride could be used as a template to develop new inhibitors of Epiamastatin hydrochloride that are more stable and have better pharmacological properties. Another potential direction is the study of the role of Epiamastatin hydrochloride in other pathological conditions, such as asthma and cancer. By understanding the role of Epiamastatin hydrochloride in these diseases, new therapeutic strategies could be developed to target this enzyme and improve patient outcomes.

科学研究应用

- 依匹马司他盐酸盐是一种金属蛋白酶抑制剂。这些酶在各种生物过程中发挥着至关重要的作用,包括组织重塑、细胞信号传导和免疫反应。 通过抑制金属蛋白酶,依匹马司他可能在研究其功能和潜在治疗靶点方面具有价值 .

- 金属蛋白酶在癌症中经常失调,导致肿瘤浸润、血管生成和转移。 依匹马司他抑制这些酶可以帮助理解癌症进展并开发靶向治疗 .

- 血管生成,即新血管的形成,对于组织生长和修复至关重要。血管生成失调与癌症、糖尿病性视网膜病变和类风湿性关节炎等疾病有关。 依匹马司他抑制金属蛋白酶可能会影响血管生成相关的通路 .

- 金属蛋白酶参与神经炎症、突触可塑性和神经元存活。 依匹马司他对抗这些酶的影响可能与阿尔茨海默病和帕金森病等神经退行性疾病相关 .

- 金属蛋白酶在组织修复和纤维化中起作用。 依匹马司他抑制可能会影响伤口愈合过程和纤维化组织重塑 .

- 依匹马司他盐酸盐可以作为药物发现的工具化合物。 研究人员可以使用它来验证金属蛋白酶靶点并筛选潜在的抑制剂 .

金属蛋白酶抑制

癌症研究

血管生成研究

神经退行性疾病

伤口愈合和纤维化

药物开发

生化分析

Biochemical Properties

Epiamastatin hydrochloride is suggested to play a role in biochemical reactions, particularly those involving aminopeptidases . There are no reports of it interacting with enzymes, proteins, or other biomolecules .

Cellular Effects

There is currently no information available on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

There are no reports of it exerting effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no information available on the changes in the effects of epiamastatin hydrochloride over time in laboratory settings. This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is currently no information available on how the effects of epiamastatin hydrochloride vary with different dosages in animal models .

Metabolic Pathways

There is currently no information available on the metabolic pathways that epiamastatin hydrochloride is involved in, including any enzymes or cofactors that it interacts with .

Transport and Distribution

There is currently no information available on how epiamastatin hydrochloride is transported and distributed within cells and tissues .

Subcellular Localization

There is currently no information available on the subcellular localization of epiamastatin hydrochloride and any effects on its activity or function .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H/t12-,13+,15+,16+,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDUPCKQTDKNLS-TXUMRZAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39ClN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100992-59-4 | |

| Record name | Epiamastatin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1593152.png)